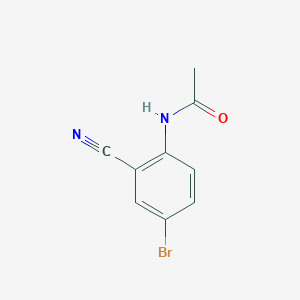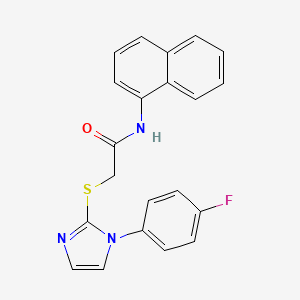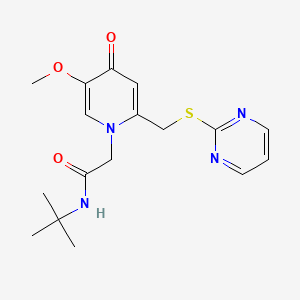![molecular formula C16H14F3N7O B2355956 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380097-06-1](/img/structure/B2355956.png)
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a potent inhibitor of the mitochondrial enzyme complex I, which has led to its use in studying Parkinson's disease and other neurodegenerative disorders. In
Mechanism Of Action
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one inhibits the mitochondrial enzyme complex I, which is involved in the production of ATP, the energy currency of the cell. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can cause oxidative damage to cells. 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is also selectively taken up by dopaminergic neurons in the brain, where it is metabolized into MPP+, a toxic compound that causes degeneration of these neurons.
Biochemical and Physiological Effects:
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to cause selective degeneration of dopaminergic neurons in the brain, leading to Parkinson's-like symptoms in animal models. 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one also causes an increase in ROS production, which can lead to oxidative damage to cells. In addition, 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to affect the function of other mitochondrial enzymes, leading to changes in cellular metabolism.
Advantages And Limitations For Lab Experiments
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its selective uptake by dopaminergic neurons and ability to cause degeneration of these neurons make it a useful model for studying the disease. However, 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has limitations in that it only causes a partial degeneration of dopaminergic neurons, and its effects on other cell types and tissues are not well understood.
Future Directions
Future research on 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one should focus on understanding its effects on other cell types and tissues, as well as its potential use in studying other neurodegenerative disorders. In addition, the development of new compounds that selectively target dopaminergic neurons and cause more complete degeneration could be valuable tools for studying Parkinson's disease. Finally, the use of 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in combination with other compounds or therapies could provide insights into potential treatments for the disease.
Synthesis Methods
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)pyridine-4-carboxylic acid with 1-methyl-6-nitro-9H-purine in the presence of a coupling reagent such as EDCI. The resulting intermediate is then reduced using hydrogen gas and a palladium catalyst to yield 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one.
Scientific Research Applications
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been used extensively in scientific research to study Parkinson's disease and other neurodegenerative disorders. 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is selectively taken up by dopaminergic neurons in the brain, where it is metabolized into MPP+, a toxic compound that causes degeneration of these neurons. This process is similar to the degeneration that occurs in Parkinson's disease, making 4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one a valuable tool for studying the disease.
properties
IUPAC Name |
4-(9-methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c1-24-9-23-13-14(24)21-8-22-15(13)25-4-5-26(12(27)7-25)10-2-3-20-11(6-10)16(17,18)19/h2-3,6,8-9H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLDFFVBQPRKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(C(=O)C3)C4=CC(=NC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)

![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2355880.png)
![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)
![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355893.png)


![2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2355896.png)